molecular formula C16H21NO2 B14281578 1-Cyclopentene-1-carboxylic acid, 2-[(2-phenylethyl)amino]-, ethyl ester CAS No. 163086-08-6

1-Cyclopentene-1-carboxylic acid, 2-[(2-phenylethyl)amino]-, ethyl ester

Cat. No.: B14281578
CAS No.: 163086-08-6
M. Wt: 259.34 g/mol
InChI Key: KHNANWJRZQUBRT-UHFFFAOYSA-N
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Description

1-Cyclopentene-1-carboxylic acid, 2-[(2-phenylethyl)amino]-, ethyl ester is an organic compound that belongs to the class of carboxylic acid esters. This compound is characterized by the presence of a cyclopentene ring, a carboxylic acid group, and an ethyl ester functional group. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentene-1-carboxylic acid, 2-[(2-phenylethyl)amino]-, ethyl ester can be achieved through several synthetic routes. One common method involves the esterification of 1-Cyclopentene-1-carboxylic acid with ethanol in the presence of an acid catalyst. This reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Another approach involves the reaction of 1-Cyclopentene-1-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. This method provides a high yield of the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to efficient and consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentene-1-carboxylic acid, 2-[(2-phenylethyl)amino]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives.

Scientific Research Applications

1-Cyclopentene-1-carboxylic acid, 2-[(2-phenylethyl)amino]-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopentene-1-carboxylic acid, 2-[(2-phenylethyl)amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

1-Cyclopentene-1-carboxylic acid, 2-[(2-phenylethyl)amino]-, ethyl ester can be compared with other similar compounds, such as:

    1-Cyclopentenecarboxylic acid: This compound lacks the ethyl ester group and has different chemical properties and reactivity.

    Cyclopropane-1-carboxylic acid, 2-methoxy-2-phenyl, ethyl ester: This compound has a cyclopropane ring instead of a cyclopentene ring, leading to different steric and electronic effects.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

163086-08-6

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

ethyl 2-(2-phenylethylamino)cyclopentene-1-carboxylate

InChI

InChI=1S/C16H21NO2/c1-2-19-16(18)14-9-6-10-15(14)17-12-11-13-7-4-3-5-8-13/h3-5,7-8,17H,2,6,9-12H2,1H3

InChI Key

KHNANWJRZQUBRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CCC1)NCCC2=CC=CC=C2

Origin of Product

United States

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